molecular formula C9H12N2O3 B3357825 Imidazol-1-YL-oxo-acetic acid tert-butyl ester CAS No. 75716-83-5

Imidazol-1-YL-oxo-acetic acid tert-butyl ester

Cat. No. B3357825
Key on ui cas rn: 75716-83-5
M. Wt: 196.2 g/mol
InChI Key: OADVCRKWTJARKI-UHFFFAOYSA-N
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Patent
US05776964

Procedure details

58.5 g (0.79 mol) of tert-butanol are added with stirring at 0° C. under argon to 100 g (0.79 mol) of oxalyl chloride in 1.3 l of THF. After stirring at 0° C for 1 hour, 161 g (2.37 mol) of imidazole in 0.7 l of THF are added dropwise in the course of 60 min. After a further 15 min, the mixture is filtered, the solid is washed with 0.5 l of THF, and the filtrate is concentrated to a volume of 1 l, filtered again, then completely concentrated, allowed to stand overnight at 0° C. under argon and again filtered through a frit.
Quantity
58.5 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
1.3 L
Type
solvent
Reaction Step Two
Quantity
161 g
Type
reactant
Reaction Step Three
Name
Quantity
0.7 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([OH:5])([CH3:4])([CH3:3])[CH3:2].[C:6](Cl)(=[O:10])[C:7](Cl)=[O:8].[NH:12]1[CH:16]=[CH:15][N:14]=[CH:13]1>C1COCC1>[N:12]1([C:6](=[O:10])[C:7]([O:5][C:1]([CH3:4])([CH3:3])[CH3:2])=[O:8])[CH:16]=[CH:15][N:14]=[CH:13]1

Inputs

Step One
Name
Quantity
58.5 g
Type
reactant
Smiles
C(C)(C)(C)O
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
1.3 L
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
161 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
0.7 L
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring at 0° C for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After a further 15 min
Duration
15 min
FILTRATION
Type
FILTRATION
Details
the mixture is filtered
WASH
Type
WASH
Details
the solid is washed with 0.5 l of THF
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated to a volume of 1 l
FILTRATION
Type
FILTRATION
Details
filtered again
CONCENTRATION
Type
CONCENTRATION
Details
completely concentrated
WAIT
Type
WAIT
Details
to stand overnight at 0° C. under argon
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
again filtered through a frit

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
N1(C=NC=C1)C(C(=O)OC(C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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